Superior CDK2 and CDK9 Inhibitory Potency and Selectivity Relative to First-Generation CDK Inhibitor Seliciclib
Fadraciclib demonstrates significantly improved potency and selectivity for CDK2 and CDK9 compared to its parent compound seliciclib (R-roscovitine). While seliciclib exhibits a CDK2 IC50 of approximately 700 nM, fadraciclib achieves an IC50 of 4.5 nM—representing a >150-fold increase in potency [1]. Kinome-wide profiling confirms fadraciclib's high selectivity across the CDK family and broader kinome, with IC50 values >10 µM for the majority of non-CDK2/9 kinases tested [1].
| Evidence Dimension | CDK2/cyclin A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.5 ± 0.4 nM |
| Comparator Or Baseline | Seliciclib (R-roscovitine): ~700 nM |
| Quantified Difference | >150-fold greater potency |
| Conditions | Biochemical kinase inhibition assay; kinome-wide selectivity panel |
Why This Matters
For researchers requiring potent dual CDK2/9 inhibition with minimal off-target kinase activity, fadraciclib provides a >150-fold potency advantage over the first-generation analog, enabling lower effective concentrations and reduced off-target risk.
- [1] Frame S, Saladino C, MacKay C, et al. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer. PLoS One. 2020;15(7):e0234103. doi:10.1371/journal.pone.0234103 View Source
